N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine
Description
N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine is a tertiary amine characterized by a tert-butyl group attached to the nitrogen atom of a propanamine backbone, with a 2-methoxyphenoxy substituent at the second carbon (Figure 1).
The compound’s structural features align with pharmacologically active amines, such as β-adrenoceptor ligands and antiarrhythmic agents. However, its specific biological activities remain underexplored in the literature.
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)propyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11(10-15-14(2,3)4)17-13-9-7-6-8-12(13)16-5/h6-9,11,15H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDLYSFZKOAIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)(C)C)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201276 | |
| Record name | N-(1,1-Dimethylethyl)-2-(2-methoxyphenoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040689-67-5 | |
| Record name | N-(1,1-Dimethylethyl)-2-(2-methoxyphenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040689-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)-2-(2-methoxyphenoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme:
- Phenol derivatives (specifically 2-methoxyphenol) are first activated, often by deprotonation using bases like potassium carbonate or sodium hydride.
- The activated phenol then undergoes nucleophilic substitution with an alkyl halide such as tert-butyl bromide or chloride, leading to the formation of the tert-butyl ether or amine precursor.
Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN)
- Temperature: 25–80°C
- Catalyst: Potassium carbonate or sodium hydride
- Time: 4–24 hours depending on reactivity
This method is supported by standard ether formation protocols and is effective for introducing bulky tert-butyl groups onto aromatic systems.
Formation of the Propanamine Backbone via Mannich-Type Reactions
The core propanamine structure is often synthesized via Mannich reactions, which involve the condensation of formaldehyde, amines, and ketones or aldehydes.
Procedure:
- React a suitable ketone (e.g., acetone or a protected form of the target amine precursor) with formaldehyde and a primary or secondary amine.
- The Mannich base thus formed is then reduced using hydride reagents such as sodium borohydride to furnish the primary amine.
This approach is corroborated by research on similar compounds, where Mannich reactions are employed for constructing aminoalkyl chains attached to aromatic systems.
Amine Functionalization via Reductive Amination
Reductive amination offers a versatile pathway to introduce the amino group onto the aromatic ether or phenoxy moiety.
Method:
- React the aldehyde or ketone intermediate with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride or sodium borohydride.
- This process yields the desired primary or secondary amines with high selectivity.
Protection and Deprotection Strategies
Given the complexity of the molecule, protecting groups such as tert-butyl carbamates (Boc groups) or methyl ethers are often employed during multi-step synthesis to prevent undesired side reactions.
Typical Steps:
- Protect amino groups with Boc or other suitable protecting groups.
- Carry out aromatic substitutions or ether formations.
- Remove protecting groups under acidic or basic conditions to unveil the free amine.
Final Assembly and Purification
The final compound is obtained through:
- Purification via column chromatography, typically using silica gel with gradients of ethyl acetate/hexanes or methanol/dichloromethane.
- Characterization by NMR, MS, and HPLC to confirm purity and structure.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Phenols | tert-Butyl halides, K2CO3 | 25–80°C, DMF or MeCN | Straightforward, high yield | Requires phenolic precursor |
| Mannich Reaction | Formaldehyde, ketones, amines | Room temp to 50°C | Versatile for aminoalkyl chains | Multi-step, needs reduction |
| Reductive Amination | Aldehydes, ammonia, NaBH3CN | 0–25°C | High selectivity | Sensitive to reaction conditions |
| Protection/Deprotection | Boc, methyl ethers | Acidic or basic conditions | Prevents side reactions | Additional steps needed |
Research Findings and Notes
- The synthesis of related compounds such as 3-aryloxy-3-substituted propanamines indicates that demethylation and subsequent functionalization are common steps, often employing reagents like phenyl chloroformate or trichloroethyl chloroformate for carbamate formation, followed by hydrolysis to free amines.
- Laboratory-scale syntheses utilize solvent systems like dichloromethane, toluene, or ethanol, with purification via chromatography.
- The use of hydride reagents such as sodium borohydride is prevalent for reducing Mannich bases or imines to amines, which aligns with the synthesis of the target compound's amine backbone.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Enzyme Assays
N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine is utilized as a reagent in enzyme assays, facilitating the study of enzyme kinetics and mechanisms. Its unique structural features allow it to interact with specific enzymes, making it valuable for understanding enzyme behavior and function in biochemical pathways.
Proteomics
In proteomics, this compound is employed to investigate protein interactions and modifications. Its ability to selectively bind to certain proteins enables researchers to elucidate complex biological processes and identify potential biomarkers for diseases .
Drug Development
The compound has shown promise in drug development due to its interactions with various biological macromolecules. Studies have indicated that it may act on specific receptors, suggesting potential therapeutic applications in treating conditions like obesity, depression, and anxiety through modulation of receptor activity .
Therapeutic Potential
Research indicates that this compound may serve as an antagonist for the melanin-concentrating hormone (MCH) receptor, which is implicated in regulating feeding behavior and energy homeostasis. This positions the compound as a candidate for developing treatments for obesity and related disorders .
Neurological Disorders
The compound's effects on neurotransmitter systems suggest potential applications in treating neurological disorders such as anxiety and depression. Its administration has been linked to beneficial outcomes in animal models of these conditions, indicating a pathway for future clinical applications .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is instructive to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[2-(3-Methylphenoxy)ethyl]-2-propanamine | Contains a methyl group on the phenyl ring | Different reactivity due to methyl substitution |
| N-[2-(4-Methylphenoxy)ethyl]-2-propanamine | Methyl group in para position | Variations in binding affinity and solubility |
| N-[2-(3-Chlorophenoxy)ethyl]-2-propanamine | Chlorine atom substitution | Altered chemical properties due to electronegativity |
| N-[2-(3-Methoxyphenoxy)ethyl]-2-propanamine | Methoxy group instead of methyl | Influences solubility and reactivity |
This table illustrates how this compound stands out due to its combination of functional groups that enhance its biological activity and solubility compared to other compounds.
Study on Obesity Treatment
A significant study investigated the efficacy of this compound as an MCH receptor antagonist in obese mice models. The results demonstrated a marked reduction in body weight and improved metabolic profiles, suggesting its potential as a therapeutic agent for obesity management .
Depression and Anxiety Models
In another research project focusing on mood disorders, this compound was administered to rodent models exhibiting depressive behaviors. The findings indicated a decrease in anxiety-like behaviors, supporting its role as a candidate for treating anxiety and depression through modulation of neurotransmitter systems .
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Melting Point (°C) | Yield (%) | LogP (Predicted) |
|---|---|---|---|
| This compound | Not reported | Not reported | ~2.8* |
| 5k | 135–136 | 72 | ~3.1 |
| 5m | 135–136 | 85 | ~3.5 |
| 13 | Not reported | Not reported | ~4.2 |
*Predicted using ChemDraw®.
Stability and Degradation Pathways
Compounds with methoxyphenoxy groups, such as carvedilol derivatives, are susceptible to oxidative degradation under light or acidic conditions, forming impurities like (E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(carbazolyloxy)propenamide . The tert-butyl group may stabilize the target compound against hydrolysis but could increase susceptibility to photodegradation due to its electron-donating nature.
Biological Activity
N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine is an organic compound recognized for its unique chemical structure, which includes a tert-butyl group, a methoxyphenoxy moiety, and a propanamine backbone. The molecular formula is C₁₄H₂₃NO₂, and it has a molecular weight of 237.34 g/mol. This compound has garnered attention in various fields, particularly in biochemical research and drug development due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions may lead to modulation of cellular pathways, contributing to its therapeutic potential. Research indicates that the methoxy group enhances the compound's solubility and reactivity, making it a candidate for further biological investigations.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits notable anticancer properties. In vitro studies have shown its potential to inhibit the growth of melanoma cell lines, with specific attention to its mechanism involving microtubule stabilization similar to that of established chemotherapeutics like paclitaxel .
- Enzyme Interaction : The compound has been studied for its ability to bind to certain enzymes, which may inhibit their activity and influence cancer cell proliferation. This binding affinity is crucial for understanding its therapeutic applications in oncology.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(Tert-butyl)-2-(2-hydroxyphenoxy)-1-propanamine | Hydroxyl group instead of methoxy | Different reactivity due to hydroxyl substitution |
| N-(Tert-butyl)-2-(4-chlorophenoxy)-1-propanamine | Chlorine atom substitution | Altered chemical properties due to electronegativity |
| N-(Tert-butyl)-2-(3-methylphenoxy)-1-propanamine | Methyl group on the phenyl ring | Variations in binding affinity and solubility |
Melanoma Cell Line Studies
In a series of experiments focusing on melanoma cell lines (e.g., LOX IMVI, MDA-MB-435), this compound demonstrated significant growth inhibition. The GI50 values ranged from 14.62 µM to 18.11 µM across different cell lines, indicating its potential as an effective anticancer agent .
Mechanistic Insights
Further mechanistic studies revealed that the compound may induce cell cycle arrest in the G2/M phase and disrupt cytoskeletal integrity, similar to other known microtubule-targeting agents. These findings were corroborated by molecular docking studies that provided insights into the binding interactions at the molecular level.
Q & A
Q. What are the optimized synthetic routes for N-(tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine, and how can competing side reactions be minimized?
- Methodological Answer : A two-step approach is recommended:
Nucleophilic substitution : React 2-(2-methoxyphenoxy)ethyl bromide with tert-butylamine in anhydrous THF at 60°C under nitrogen, using K₂CO₃ as a base to deprotonate the amine .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product. Competing alkylation at the methoxy oxygen can be mitigated by controlling reaction temperature (<70°C) and avoiding excess alkylating agents .
Typical yields range from 45–65%, with impurities monitored via TLC (Rf ~0.3 in hexane/EtOAc).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H NMR (CDCl₃) : Look for the tert-butyl singlet at δ 1.20–1.25 ppm (9H), methoxy protons at δ 3.75–3.85 ppm (3H), and aromatic protons (2-methoxyphenoxy) as a multiplet at δ 6.75–7.20 ppm .
- ¹³C NMR : Confirm the tert-butyl carbon at δ 28–30 ppm (C(CH₃)₃) and the methoxy carbon at δ 55–56 ppm .
- HRMS : Exact mass calculated for C₁₄H₂₁NO₂ [M+H]⁺: 236.1645; deviations >5 ppm suggest residual solvents or incomplete purification .
Q. What solvent systems and chromatographic conditions are optimal for purification?
- Methodological Answer :
- Normal-phase silica chromatography with gradient elution (hexane → hexane/EtOAc 1:1) resolves polar byproducts (e.g., unreacted tert-butylamine).
- For HPLC purification, use a C18 column with isocratic elution (acetonitrile/water 70:30, 1 mL/min) and UV detection at 254 nm .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Methodological Answer : The methoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration), directing incoming electrophiles to the para position relative to the oxygen. Kinetic studies using HNO₃/H₂SO₄ at 0°C show a 75% yield of the para-nitro derivative, confirmed by LC-MS (m/z 281.15 [M+H]⁺) . Competing oxidation of the tertiary amine can be suppressed by using milder reagents (e.g., ceric ammonium nitrate) .
Q. What strategies can resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from:
- Catalyst loading : Higher Pd/C ratios (5% w/w) in hydrogenation reactions improve reduction of the propanamine backbone but risk over-reduction of the methoxy group. Monitor via in-situ FTIR for C-O bond integrity .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 pathways, while THF promotes steric hindrance at the tert-butyl group. Replicate conditions using controlled water content (<0.1% by Karl Fischer titration) .
Q. How can computational modeling predict the compound’s binding affinity in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with the crystal structure of target enzymes (e.g., cytochrome P450). The tert-butyl group shows hydrophobic interactions with active-site residues (e.g., Leu244 in CYP3A4), while the methoxyphenoxy moiety forms π-π stacking with Phe108 .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values >2.5 Å suggest weak binding, requiring structural optimization .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
